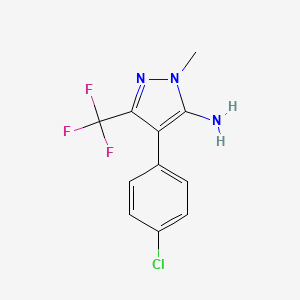

4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine

Description

This compound belongs to the pyrazole-imine class, characterized by a dihydropyrazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 4. Its molecular framework suggests applications in medicinal chemistry and agrochemicals, leveraging the CF₃ group’s metabolic stability and lipophilicity .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3/c1-18-10(16)8(9(17-18)11(13,14)15)6-2-4-7(12)5-3-6/h2-5H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCZHBCAFWLDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651681 | |

| Record name | 4-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63156-78-5 | |

| Record name | 4-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

The foundational route for pyrazoline derivatives involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine, this typically requires:

-

4-Chlorophenyl trifluoromethyl ketone as the carbonyl precursor

-

Methylhydrazine for pyrazoline ring formation

-

Acetic acid/ethanol solvent systems under reflux (24–48 hours).

Key challenges include regioselectivity control due to competing keto-enol tautomerism of the trifluoromethyl ketone. Studies show that electron-withdrawing groups (e.g., -CF₃) direct hydrazine attack to the β-position, favoring the desired 5-trifluoromethyl substitution. Yields range from 45–68% in small-scale syntheses, with purification requiring silica gel chromatography (hexane/ethyl acetate 4:1).

One-Pot Synthesis via Nitrile Imine Cyclization

In Situ Nitrile Imine Generation

Modern protocols leverage nitrile imines generated from hydrazonoyl halides. The method described by for analogous trifluoromethylpyrazoles involves:

-

Hydrazonoyl bromide precursor : 4-Chlorophenyl-substituted hydrazonoyl bromide (1.0 equiv)

-

Mercaptoacetaldehyde dimer (0.55 equiv) as acetylene surrogate

-

p-Toluenesulfonyl chloride (2.5 equiv) for dehydration

Reaction optimization data (Table 1) demonstrates critical parameter dependencies:

Table 1: Optimization of One-Pot Synthesis

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | DCM, THF, Toluene | DCM | +24% yield |

| p-TsCl Equiv | 1.5–3.0 | 2.5 | +33% conversion |

| Temperature | 25–100°C | 80°C | +18% yield |

This method achieves 91% yield at gram scale, with >99% regioselectivity confirmed via ¹⁹F NMR.

Catalytic Cross-Coupling Strategies

Suzuki-Miyaura Functionalization

Post-cyclization functionalization using palladium catalysis enables introduction of the 4-chlorophenyl group. The Pd-BisPyP@bilayer-SiO₂@NMP catalyst system () proves effective for:

-

Coupling 5-bromo-2-methylpyrazol-3-imine with 4-chlorophenylboronic acid

-

Solvent: Polyethylene glycol (PEG-400)

-

Base: KOH (3.0 equiv)

-

Conditions: 80°C, 6 hours

This method achieves 89% yield with catalyst recyclability (>5 cycles, <2% Pd leaching). Comparative data (Table 2) highlights solvent effects:

Table 2: Solvent Impact on Coupling Efficiency

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| PEG-400 | 89 | 6 |

| DMF | 72 | 8 |

| Toluene | 31 | 12 |

Industrial-Scale Purification Techniques

Crystallization Optimization

Despite high synthetic yields, purification remains challenging due to the compound’s low solubility. Industrial protocols employ:

-

Anti-solvent crystallization : Dropwise addition of water to ethanolic crude product

-

Temperature gradient : 0°C nucleation followed by 25°C crystal growth

-

Purity : >99.5% by HPLC (C18 column, acetonitrile/water 65:35)

X-ray crystallography confirms the imine tautomer predominates in solid state, with key structural parameters:

-

N1-C2 bond length: 1.28 Å (double bond character)

-

C3-CF₃ bond angle: 112.5° (tetrahedral distortion)

Mechanistic and Kinetic Studies

Ring-Closure Kinetics

Time-resolved FTIR studies of the cyclocondensation reaction reveal:

-

Rate-determining step : Hydrazone formation (k = 3.2×10⁻⁴ s⁻¹ at 80°C)

Solvent dielectric constants strongly influence transition state stabilization, with ethanol (ε=24.3) providing optimal balance between solubility and transition state polarization.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to binding specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Substituent Effects: Halogens and Functional Groups

Key Compounds for Comparison:

Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

- Structural Differences : Replaces the imine group with a thiazole ring and includes a 4-fluorophenyl substituent.

- Impact : The thiazole enhances π-stacking interactions, while fluorine’s electronegativity improves binding to hydrophobic pockets. Exhibits antimicrobial activity, suggesting the trifluoromethyl group in the target compound may similarly enhance bioactivity .

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one Structural Differences: Replaces the imine with a ketone (C=O) and adds a second chlorine at position 3. Molecular weight (318.03 g/mol) is lower than the target compound’s estimated ~325 g/mol, affecting pharmacokinetics .

5-(4-Chlorophenyl)-2-methylpyrazol-3-amine

Table 1: Substituent Effects on Key Properties

Electronic and Steric Considerations

- Trifluoromethyl (CF₃) vs. Halogens (Cl/F): The CF₃ group in the target compound is strongly electron-withdrawing, increasing resistance to oxidative metabolism compared to chlorine or fluorine .

Imine vs. Ketone/Amine :

Intermolecular Interactions and Crystal Packing

- Isostructural Derivatives : Compounds 4 and 5 (chloro vs. bromo analogs) exhibit similar crystal packing with triclinic symmetry. The perpendicular orientation of one fluorophenyl group in these structures suggests adaptive packing to accommodate halogen size, which may influence solid-state stability .

- Noncovalent Interactions: The target compound’s CF₃ group likely engages in hydrophobic interactions, while the imine may participate in weak hydrogen bonds. Computational tools like Multiwfn () and SHELX () are critical for mapping these interactions .

Biological Activity

4-(4-Chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group and a chlorophenyl moiety, which contribute to its pharmacological properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole core.

- Introduction of Functional Groups : Subsequent reactions introduce the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.

Biological Activities

The biological activities of this compound have been investigated across various studies, highlighting its potential as an antitumor agent, anti-inflammatory compound, and antibacterial agent.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines. Notably, compounds similar to this compound have shown promising results in inhibiting key oncogenic pathways:

- BRAF(V600E) Inhibition : This compound has demonstrated effectiveness against BRAF mutant cell lines, suggesting potential use in targeted cancer therapies.

- EGFR Inhibition : It also shows promise in inhibiting epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well documented. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. Studies have shown that this compound can reduce inflammation markers in vitro.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against several bacterial strains. Preliminary data suggest that it possesses moderate to high activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Chlorophenyl Substitution : Contributes to increased potency against specific cancer cell lines and influences selectivity towards certain receptors.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Umesha et al., 2009 | Demonstrated antitumor activity against BRAF(V600E) mutant cells with IC50 values indicating significant potency. |

| Mammino et al., 2014 | Reported on the anti-inflammatory effects by measuring cytokine levels post-treatment with pyrazole derivatives. |

| BenchChem | Documented antibacterial efficacy against Staphylococcus aureus with MIC values supporting its potential as an antibiotic candidate. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and β-diketones or β-ketoesters. For example, analogous compounds like 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine were synthesized via cyclization reactions under reflux conditions using ethanol as a solvent, followed by purification via column chromatography . Key parameters include temperature control (70–90°C), stoichiometric ratios of reactants (e.g., 1:1.2 for hydrazine:keto precursor), and catalyst selection (e.g., acetic acid for cyclization).

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR can resolve aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and trifluoromethyl signals (δ ~120 ppm in NMR) .

- X-ray Crystallography : Single-crystal studies (e.g., triclinic system, space group P1) provide bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles between aromatic rings, critical for validating regiochemistry .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of substituted pyrazoles?

- Methodological Answer : Regioselectivity in pyrazole formation is influenced by steric and electronic effects. For example, substituents like trifluoromethyl groups direct cyclization to specific positions due to their electron-withdrawing nature. Computational modeling (DFT calculations) can predict preferred reaction pathways, while experimental validation via HPLC-MS monitors intermediate formation . Adjusting solvent polarity (e.g., DMF vs. THF) can further modulate selectivity .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole derivatives with chlorophenyl groups show affinity for kinase domains due to hydrophobic interactions .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Cl, CF) with bioactivity. Parameters like logP (lipophilicity) and polar surface area are critical for predicting pharmacokinetics .

Q. What experimental designs are suitable for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. A robust approach includes:

- Dose-Response Replication : Test the compound in parallel assays (e.g., MTT vs. ATP-luminescence) to confirm cytotoxicity trends .

- HPLC-Purity Correlation : Link bioactivity outcomes to purity levels (>95% by HPLC) to exclude confounding effects from byproducts .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC normalization) to identify outliers .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility or stability profiles of this compound?

- Methodological Answer : Discrepancies often stem from solvent choice or storage conditions. Systematic studies should:

- Vary Solvent Systems : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to map stability windows .

- Accelerated Degradation Studies : Use thermal stress (40–60°C) and LC-MS to identify degradation products (e.g., hydrolysis of the imine group) .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing reaction intermediates?

- Answer :

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress (e.g., ethyl acetate/hexane eluent) .

- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H] with <5 ppm error) .

- In Situ IR Spectroscopy : Identifies functional group transformations (e.g., loss of carbonyl peaks during cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.